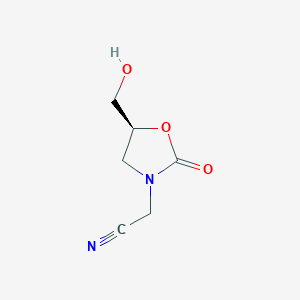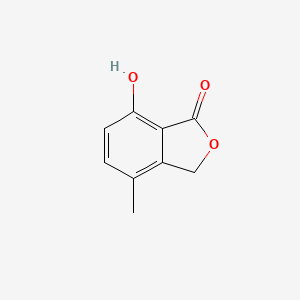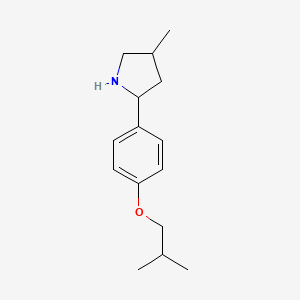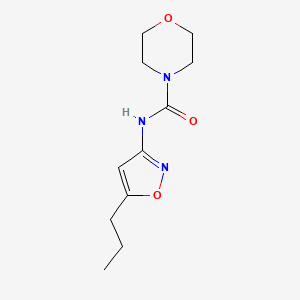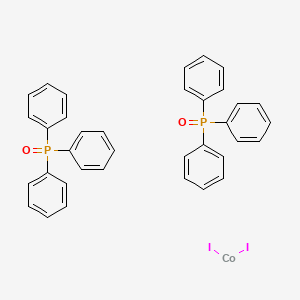
Diiodobis(triphenylphosphine oxide)cobalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diiodobis(triphenylphosphine oxide)cobalt is a coordination compound with the molecular formula C36H30CoI2O2P2. It is known for its unique structural properties and potential applications in various fields of chemistry and industry. The compound consists of a cobalt center coordinated by two iodide ions and two triphenylphosphine oxide ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diiodobis(triphenylphosphine oxide)cobalt typically involves the reaction of cobalt(II) iodide with triphenylphosphine oxide in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the cobalt center. The general reaction can be represented as follows:
CoI2+2Ph3PO→CoI2(Ph3PO)2
- CoI₂ is cobalt(II) iodide
- Ph₃PO is triphenylphosphine oxide
The reaction is typically performed in a solvent such as dichloromethane or toluene, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as described above. The process involves careful control of reaction conditions to ensure high purity and yield of the final product. Industrial production may also involve additional purification steps such as column chromatography or recrystallization to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Diiodobis(triphenylphosphine oxide)cobalt can undergo various types of chemical reactions, including:
Substitution Reactions: The iodide ligands can be substituted by other ligands such as halides, phosphines, or amines.
Oxidation-Reduction Reactions: The cobalt center can undergo redox reactions, changing its oxidation state from +2 to +3 or vice versa.
Coordination Reactions: The compound can form coordination complexes with other metal centers or ligands.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., chloride, bromide), phosphines (e.g., triphenylphosphine), and amines (e.g., pyridine). These reactions are typically carried out in polar solvents such as acetonitrile or dichloromethane.
Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the cobalt center, respectively.
Coordination Reactions: Ligands such as ethylenediamine or bipyridine can be used to form coordination complexes with the cobalt center.
Major Products Formed
Substitution Reactions: Products include substituted cobalt complexes with different ligands.
Oxidation-Reduction Reactions: Products include cobalt(III) or cobalt(I) complexes, depending on the reaction conditions.
Coordination Reactions: Products include coordination complexes with various ligands.
Aplicaciones Científicas De Investigación
Diiodobis(triphenylphosphine oxide)cobalt has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Materials Science: It is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Medicinal Chemistry: The compound is studied for its potential use in medicinal chemistry, particularly in the development of metal-based drugs and therapeutic agents.
Analytical Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of various analytes.
Mecanismo De Acción
The mechanism of action of diiodobis(triphenylphosphine oxide)cobalt involves its ability to coordinate with various ligands and undergo redox reactions. The cobalt center can interact with molecular targets through coordination bonds, facilitating catalytic processes or forming stable complexes. The triphenylphosphine oxide ligands provide steric and electronic stabilization to the cobalt center, enhancing its reactivity and selectivity in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Dichlorobis(triphenylphosphine oxide)cobalt: Similar structure but with chloride ligands instead of iodide.
Dibromobis(triphenylphosphine oxide)cobalt: Similar structure but with bromide ligands instead of iodide.
Diiodobis(triphenylphosphine)cobalt: Similar structure but with triphenylphosphine ligands instead of triphenylphosphine oxide.
Uniqueness
Diiodobis(triphenylphosphine oxide)cobalt is unique due to the presence of iodide ligands and triphenylphosphine oxide ligands, which provide distinct steric and electronic properties
Propiedades
Fórmula molecular |
C36H30CoI2O2P2 |
|---|---|
Peso molecular |
869.3 g/mol |
Nombre IUPAC |
diiodocobalt;diphenylphosphorylbenzene |
InChI |
InChI=1S/2C18H15OP.Co.2HI/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;;2*1H/q;;+2;;/p-2 |
Clave InChI |
UWHWQZLLLNUWKA-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Co](I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882515.png)
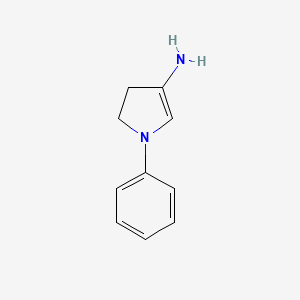


![1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12882544.png)
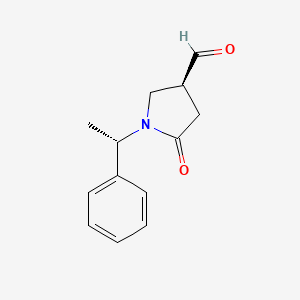
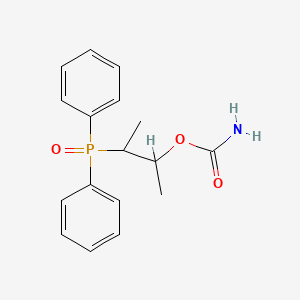
![N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide](/img/structure/B12882561.png)
